molecular formula C11H17NO B1438340 [(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine CAS No. 1095073-10-1

[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine

Cat. No.: B1438340
CAS No.: 1095073-10-1
M. Wt: 179.26 g/mol
InChI Key: ZPIMFTXUHWUBLE-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylphenyl)methylamine, also known by its IUPAC name (4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine, is a chemical compound with the molecular formula C11H17NO. It is a liquid at room temperature and has a molecular weight of 179.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylphenyl)methylamine typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of (4-Methoxy-3,5-dimethylphenyl)methylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-3,5-dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)methanol
  • (4-Methoxy-3,5-dimethylphenyl)acetic acid
  • (4-Methoxy-3,5-dimethylphenyl)amine

Uniqueness

(4-Methoxy-3,5-dimethylphenyl)methylamine is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups on the phenyl ring, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIMFTXUHWUBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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